![molecular formula C22H27N7O3 B2968847 N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-16-1](/img/structure/B2968847.png)
N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O3 and its molecular weight is 437.504. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds similar to N-(3,4-dimethoxybenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide have been extensively studied for their metabolism and pharmacokinetics in humans. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy subjects to understand its elimination pathways, principal circulating components, and metabolite characterization through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011). Such studies are critical for developing safe and effective therapeutic agents by ensuring comprehensive knowledge of their biotransformation and excretion.
Therapeutic Applications
While direct applications of the specified compound were not identified, research on structurally or functionally related compounds reveals a wide range of potential therapeutic applications. For instance, Trimetazidine, a metabolic modulator with cardioprotective effects, demonstrates the potential for compounds in this class to treat myocardial ischemia by stabilizing ischemic processes, reducing free radical production, and restoring antioxidant capacity (Ivan et al., 2018). This suggests the possibility of exploring similar compounds for their cardioprotective or metabolic modulating effects.
Neurotoxicity and Safety
Research has also touched on the safety and potential neurotoxic effects of compounds with piperazine structures. A historical report highlighted the neurotoxicity of piperazine in a case likely related to renal insufficiency, underscoring the importance of considering individual patient factors when assessing compound safety (Combes et al., 1956). While not directly related to the specific compound , such findings contribute to a broader understanding of the risks and precautions necessary when developing and administering new drugs.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-31-19-9-8-17(14-20(19)32-2)15-23-22(30)28-12-10-27(11-13-28)16-21-24-25-26-29(21)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHKQENNWPFQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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